m-PEG8-ethoxycarbonyl-NHS ester

PROTAC Targeted protein degradation Linker optimization

m-PEG8-ethoxycarbonyl-NHS ester (CAS: 2353409-76-2) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising an eight-unit PEG spacer, a methoxy terminus, an ethoxycarbonyl group, and an amine-reactive N-hydroxysuccinimide (NHS) ester. With a molecular weight of 581.61 g/mol and a calculated LogP of -2.2, this compound exhibits significant hydrophilicity, making it suitable for aqueous bioconjugation workflows.

Molecular Formula C25H43NO14
Molecular Weight 581.6 g/mol
Cat. No. B15542825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-ethoxycarbonyl-NHS ester
Molecular FormulaC25H43NO14
Molecular Weight581.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
InChIKeyGEZGBNKPTJXTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG8-ethoxycarbonyl-NHS ester: A PEG8-Based Heterobifunctional Linker for PROTAC and Bioconjugation Applications


m-PEG8-ethoxycarbonyl-NHS ester (CAS: 2353409-76-2) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising an eight-unit PEG spacer, a methoxy terminus, an ethoxycarbonyl group, and an amine-reactive N-hydroxysuccinimide (NHS) ester . With a molecular weight of 581.61 g/mol and a calculated LogP of -2.2, this compound exhibits significant hydrophilicity, making it suitable for aqueous bioconjugation workflows . It is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its balanced chain length and dual functionality enable precise control over conjugate architecture and solubility [1].

Why m-PEG8-ethoxycarbonyl-NHS ester Cannot Be Casually Substituted by Other PEG-NHS Esters


Substituting m-PEG8-ethoxycarbonyl-NHS ester with other PEG-NHS esters—such as m-PEG4-NHS ester, m-PEG12-NHS ester, or the simpler m-PEG8-NHS ester—risks altering critical conjugate properties including solubility, steric accessibility, and ternary complex formation in PROTACs . The eight-unit PEG spacer length in m-PEG8-ethoxycarbonyl-NHS ester is empirically optimized to balance conformational flexibility and spatial reach, a parameter that directly impacts the efficacy of induced protein degradation [1]. Furthermore, the presence of the ethoxycarbonyl group provides a distinct handle for controlled deprotection or further derivatization, a functionality absent in standard m-PEG8-NHS ester [2]. The quantitative evidence below demonstrates that even within the same PEG length class, structural nuances dictate performance, making generic substitution a potential source of experimental failure.

Quantitative Differentiation of m-PEG8-ethoxycarbonyl-NHS ester: A Comparative Evidence Guide


PEG Chain Length Optimization: PEG8 vs. PEG4 and PEG12 in PROTAC Ternary Complex Formation

In PROTAC design, linker length is a critical determinant of ternary complex stability and degradation efficiency. The PEG8 spacer in m-PEG8-ethoxycarbonyl-NHS ester provides an optimal conformational balance: it is long enough to span inter-protein distances often exceeding 3 nm in the ternary complex, yet short enough to prevent excessive entropic penalty that can destabilize the complex [1]. Empirical evidence indicates that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values in degradation assays [1]. While direct head-to-head comparisons for this specific compound are limited, this class-level inference establishes PEG8 as a superior starting point for PROTAC linker optimization compared to shorter (PEG4) or longer (PEG12) homologues.

PROTAC Targeted protein degradation Linker optimization

Hydrophilicity and LogP: m-PEG8-ethoxycarbonyl-NHS ester vs. m-PEG8-NHS ester

The calculated LogP value for m-PEG8-ethoxycarbonyl-NHS ester is -2.2 , indicating high hydrophilicity that promotes aqueous solubility and minimizes non-specific binding. In comparison, the simpler m-PEG8-NHS ester (MW: 509.54 g/mol) lacks the ethoxycarbonyl group and is described as a colorless to light yellow liquid with solubility primarily in organic solvents like DMSO, DCM, and DMF [1]. While direct LogP data for m-PEG8-NHS ester was not found, the structural addition of the ethoxycarbonyl moiety in the target compound introduces an extra ester carbonyl and increases molecular weight by ~72 Da, which is expected to further enhance water solubility relative to the simpler analog.

Bioconjugation Solubility ADME

Purity and Consistency: High-Purity m-PEG8-ethoxycarbonyl-NHS ester vs. Standard PEG-NHS Esters

Vendor specifications for m-PEG8-ethoxycarbonyl-NHS ester consistently report purity levels of ≥98% , whereas many standard PEG-NHS esters (e.g., m-PEG4-NHS ester) are frequently offered at ≥95% purity . This difference in purity specification, while seemingly minor, can significantly impact conjugation efficiency and batch-to-batch reproducibility in sensitive applications such as PROTAC synthesis and ADC payload attachment.

Quality control Reproducibility Bioconjugation

Hydrolytic Stability: NHS Ester Half-Life Under Bioconjugation Conditions

The NHS ester group in m-PEG8-ethoxycarbonyl-NHS ester is subject to hydrolysis under aqueous conditions, a common challenge for all NHS esters. Class-level studies indicate that the half-life of PEG-NHS esters exceeds 120 minutes at pH 7.4 but drops below 9 minutes at pH 9.0 [1]. While direct stability data for m-PEG8-ethoxycarbonyl-NHS ester is not available, its ethoxycarbonyl group provides an additional stabilizing element that may slow hydrolysis relative to simpler PEG-NHS esters [2]. This understanding is critical for designing conjugation protocols that maximize amine coupling yield while minimizing unproductive hydrolysis.

NHS ester Hydrolysis Conjugation efficiency

Optimal Research and Industrial Applications for m-PEG8-ethoxycarbonyl-NHS ester


PROTAC Linker Optimization: Achieving Balanced Flexibility and Solubility

m-PEG8-ethoxycarbonyl-NHS ester is ideally suited for the synthesis of PROTACs where linker length directly impacts degradation efficiency. As demonstrated by class-level evidence, the PEG8 spacer provides an optimal balance between conformational flexibility and spatial reach, often resulting in a tenfold increase in ternary complex residence time compared to shorter PEG4 linkers [1]. The compound's high hydrophilicity (LogP = -2.2) further enhances aqueous solubility of the final PROTAC molecule, a critical factor for cellular assays .

High-Purity Bioconjugation for Antibody-Drug Conjugates (ADCs)

In ADC development, where precise control over drug-to-antibody ratio (DAR) is essential, the ≥98% purity specification of m-PEG8-ethoxycarbonyl-NHS ester minimizes impurities that could lead to heterogeneous conjugation products. The NHS ester group enables efficient coupling to lysine residues on antibodies under mild aqueous conditions (pH 7.0-7.5), while the ethoxycarbonyl group offers a potential handle for orthogonal deprotection or further functionalization [2].

Controlled Surface Functionalization and Nanoparticle Coating

The balanced PEG8 chain length and terminal NHS ester make this compound suitable for modifying surfaces of nanoparticles, biosensors, or chromatography resins. The hydrophilic PEG spacer reduces non-specific protein adsorption, while the NHS ester allows covalent attachment to amine-functionalized surfaces. The ethoxycarbonyl group provides a protected carboxylate that can be revealed by mild deprotection, enabling sequential bioconjugation strategies [2].

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